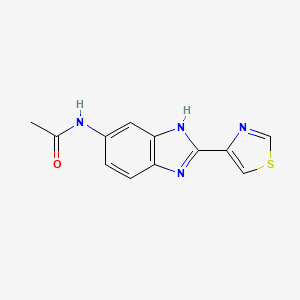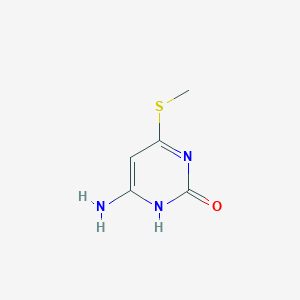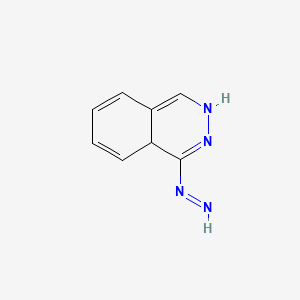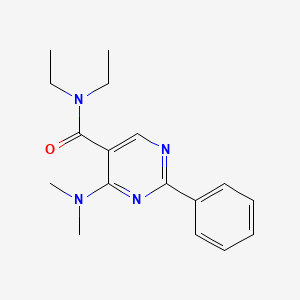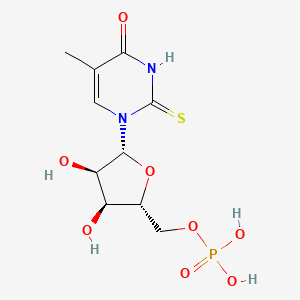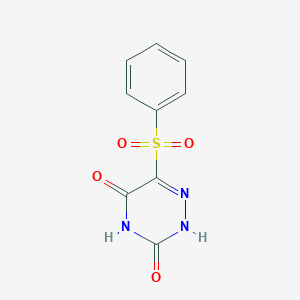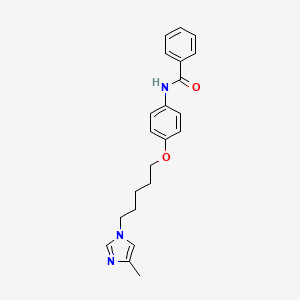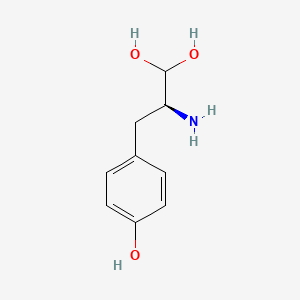![molecular formula C11H10BrN3O B15217303 N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide CAS No. 89250-36-2](/img/structure/B15217303.png)
N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is a compound that features a brominated phenyl ring and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide typically involves the bromination of an imidazole derivative followed by acylation. One common method includes the bromination of 1H-imidazole using bromine in acetic acid, followed by coupling with 2-bromo-4-nitroaniline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of an imidazole N-oxide.
科学的研究の応用
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is not well-studied. compounds containing imidazole rings often interact with biological targets such as enzymes or receptors through hydrogen bonding and π-π interactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Bromo-1H-imidazole: A simpler analog that lacks the acetamide group.
N-(2,5-Dimethoxyphenyl)-1H-imidazol-4-amine: Contains a methoxy-substituted phenyl ring instead of a bromo-substituted one.
N-(3-Phenoxyphenyl)-1H-imidazol-4-amine: Features a phenoxy group instead of a bromo group.
Uniqueness
N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is unique due to the presence of both a brominated phenyl ring and an imidazole moiety, which can confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.
特性
CAS番号 |
89250-36-2 |
|---|---|
分子式 |
C11H10BrN3O |
分子量 |
280.12 g/mol |
IUPAC名 |
N-[2-bromo-4-(1H-imidazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-10-3-2-8(4-9(10)12)11-5-13-6-14-11/h2-6H,1H3,(H,13,14)(H,15,16) |
InChIキー |
TZQTTXLNMPIKSM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CN=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


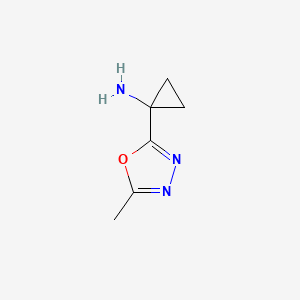
![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
